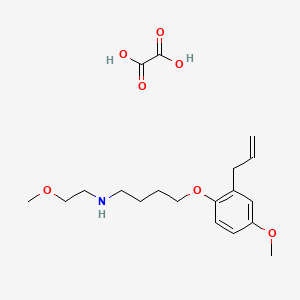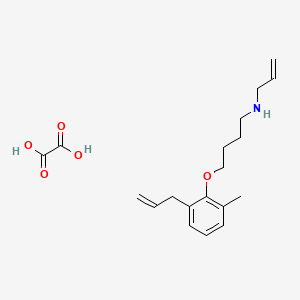![molecular formula C17H24N2O B4000600 1-[4-(3-isopropyl-5-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4000600.png)
1-[4-(3-isopropyl-5-methylphenoxy)butyl]-1H-imidazole
Descripción general
Descripción
1-[4-(3-isopropyl-5-methylphenoxy)butyl]-1H-imidazole is a useful research compound. Its molecular formula is C17H24N2O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.188863393 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic and Binding Properties
A phenol–imidazole pro-ligand has been designed and characterized, undergoing reversible one-electron oxidation to generate a corresponding radical cation with phenoxyl radical character. This ligand, when complexed to copper(II) and zinc(II), undergoes reversible, ligand-based, one-electron oxidations. Such properties suggest applications in catalysis and as models for studying redox processes in biological systems (Bénisvy et al., 2003).
Host for Anions
Imidazole-containing bisphenols have shown versatility as hosts for anions, characterized by their ability to form structured networks through hydrogen bonding and electrostatic interactions. This suggests potential applications in the design of materials for ion recognition and separation (Nath & Baruah, 2012).
CO2 Capture
An imidazole-based ionic liquid has demonstrated the capability to react reversibly with CO2, suggesting applications in carbon capture technologies. Such ionic liquids can sequester CO2 efficiently, offering an alternative to traditional amine-based sequestrants (Bates et al., 2002).
Corrosion Inhibition
Imidazole derivatives have been evaluated for their corrosion inhibition efficiency on mild steel in acidic solutions, with certain derivatives showing significant protection. This indicates potential applications in corrosion prevention for industrial metals (Prashanth et al., 2021).
Propiedades
IUPAC Name |
1-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14(2)16-10-15(3)11-17(12-16)20-9-5-4-7-19-8-6-18-13-19/h6,8,10-14H,4-5,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZQYADPHNJSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCN2C=CN=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(mesityloxy)butyl]piperazine oxalate](/img/structure/B4000528.png)
![4-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4000529.png)
![N-(4-butoxyphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4000538.png)

![1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4000553.png)

![Diethyl 2-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]propanedioate](/img/structure/B4000564.png)
![Oxalic acid;2-[2-(4-phenylmethoxyphenoxy)ethylamino]ethanol](/img/structure/B4000578.png)
amine oxalate](/img/structure/B4000591.png)
![2-[3-(3-Ethylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4000607.png)
![3-[2-(2-bromo-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone oxalate](/img/structure/B4000613.png)
![3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B4000616.png)
![2-{[2-(2-biphenylyloxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4000619.png)
